molecular formula C19H19ClN6O2 B6587749 N'-(5-chloro-2-cyanophenyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 1234931-54-4

N'-(5-chloro-2-cyanophenyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B6587749
CAS No.: 1234931-54-4
M. Wt: 398.8 g/mol
InChI Key: DQXFBVMBMFXHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(5-Chloro-2-cyanophenyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide is a synthetic small molecule characterized by a piperidine core substituted with a pyrimidin-2-yl group at the 1-position and an ethanediamide linker bridging the 4-methylpiperidine moiety to a 5-chloro-2-cyanophenyl group. The 5-chloro-2-cyanophenyl substituent introduces electron-withdrawing groups (Cl and CN), which may influence solubility, metabolic stability, and target binding. The pyrimidin-2-yl group on the piperidine ring contributes π-π stacking capabilities, a feature common in kinase inhibitors and receptor antagonists.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2/c20-15-3-2-14(11-21)16(10-15)25-18(28)17(27)24-12-13-4-8-26(9-5-13)19-22-6-1-7-23-19/h1-3,6-7,10,13H,4-5,8-9,12H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXFBVMBMFXHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(5-chloro-2-cyanophenyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide, commonly referred to as a novel compound in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C₁₉H₁₉ClN₆O₂
  • Molecular Weight : 398.8 g/mol
  • CAS Number : 1234931-54-4
PropertyValue
Molecular FormulaC₁₉H₁₉ClN₆O₂
Molecular Weight398.8 g/mol
CAS Number1234931-54-4

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays conducted on various human lung cancer cell lines (A549, HCC827, and NCI-H358) revealed that the compound can inhibit cell proliferation effectively.

Case Study Findings

  • Cell Lines Tested :
    • A549 : IC₅₀ of 6.75 ± 0.19 μM in 2D assays.
    • HCC827 : IC₅₀ of 6.26 ± 0.33 μM.
    • NCI-H358 : IC₅₀ of 6.48 ± 0.11 μM.
  • Comparative Analysis :
    • The compound showed higher efficacy in 2D assays compared to 3D assays, indicating a potential dependency on the cellular environment for its activity .

Antimicrobial Activity

In addition to its antitumor properties, this compound has also been evaluated for antimicrobial activity. Initial screening indicated that it possesses moderate antimicrobial effects against certain bacterial strains, although specific data on the spectrum of activity remains limited.

The biological mechanisms through which this compound exerts its effects are still under investigation. Preliminary studies suggest that it may interact with DNA, binding predominantly within the minor groove, which could disrupt critical cellular processes such as replication and transcription .

Summary of Research Findings

A summary table of the biological activities observed in various studies is presented below:

Activity TypeCell Line/OrganismIC₅₀ (μM)Notes
AntitumorA5496.75 ± 0.19High activity in 2D assays
AntitumorHCC8276.26 ± 0.33Significant inhibition observed
AntitumorNCI-H3586.48 ± 0.11Efficacy varies in different assay formats
AntimicrobialVarious BacteriaModerateSpecific strains and mechanisms unclear

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several classes of piperidine- and pyrimidine-containing analogs. Key comparisons include:

Compound Name / Core Structure Key Substituents Linker Type Biological Activity (if reported) Reference
Target Compound 1-(Pyrimidin-2-yl)piperidin-4-ylmethyl; 5-Cl-2-CNPh Ethanediamide Hypothesized enzyme/receptor modulation
N-Phenyl-N-(piperidin-4-yl)propionamide derivatives [] Tetrahydronaphthalenyl, phenyl Propionamide Not explicitly reported
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide [] Pyrimidin-2-ylsulfanyl; 4-methylpyridin-2-yl Acetamide Intermediate for bioactive molecules
5-(4-Arylpiperazin-1-yl)-N-quinolinylpentanamides [] Dichlorophenyl, quinolinyl Pentanamide Not explicitly reported
Fentanyl analogs (e.g., para-methylfentanyl) [] Phenyl, phenylethyl Propionamide Opioid receptor agonism

Key Observations :

  • Piperidine Substitution: Unlike fentanyl analogs (), which prioritize lipophilic aryl groups for opioid receptor binding, the target compound incorporates a pyrimidin-2-yl group, which may favor interactions with polar or aromatic residues in enzymes or non-opioid receptors .
  • Electron-Withdrawing Substituents : The 5-Cl-2-CNPh group distinguishes the target from ’s tetrahydronaphthalenyl derivatives, likely enhancing metabolic stability and electronic interactions compared to purely hydrocarbon substituents .
Functional and Hypothesized Activity

While biological data for the target compound are unavailable, structural analogs provide clues:

  • Enzyme Inhibition: Pyridine and quinoline derivatives () exhibit acetylcholinesterase (AChE) inhibition, suggesting the target’s pyrimidine and nitrile groups may enhance similar activity through H-bonding and π-stacking .
  • Receptor Targeting: Fentanyl analogs () highlight the importance of piperidine-amide scaffolds in receptor binding. The target’s ethanediamide linker and pyrimidine group may redirect selectivity toward non-opioid targets (e.g., kinases) .
  • Solubility and Bioavailability : The 5-Cl-2-CNPh group’s electron-withdrawing nature may improve solubility in polar solvents compared to ’s tetrahydronaphthalenyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.